molecular formula C13H9ClN2O2S2 B2803942 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 886963-98-0

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2803942
CAS No.: 886963-98-0
M. Wt: 324.8
InChI Key: SFOYAFNCDWOLNC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H9ClN2O2S2 and its molecular weight is 324.8. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit anti-tubercular activity, suggesting that it interacts with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis

Cellular Effects

This compound has been shown to have effects on various types of cells. For example, it has been found to exhibit anti-inflammatory properties, suggesting that it influences cell signaling pathways related to inflammation

Molecular Mechanism

Its anti-inflammatory activity suggests that it may inhibit or activate certain enzymes involved in inflammatory responses It may also bind to specific biomolecules, leading to changes in gene expression

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S2/c1-18-8-5-4-7(14)11-10(8)15-13(20-11)16-12(17)9-3-2-6-19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOYAFNCDWOLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.